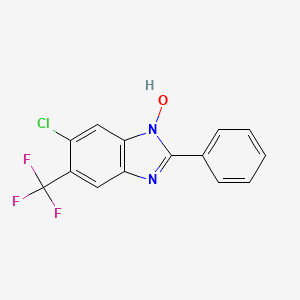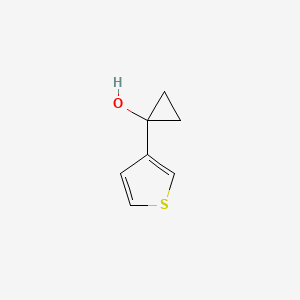
1-(Thiophène-3-yl)cyclopropan-1-ol
Vue d'ensemble
Description
1-(Thiophen-3-yl)cyclopropan-1-ol is a chemical compound with the CAS Number: 888505-22-4 . It has a molecular weight of 140.21 and its IUPAC name is 1-(3-thienyl)cyclopropanol . The InChI code for this compound is 1S/C7H8OS/c8-7(2-3-7)6-1-4-9-5-6/h1,4-5,8H,2-3H2 .
Molecular Structure Analysis
The molecular structure of 1-(Thiophen-3-yl)cyclopropan-1-ol is represented by the InChI code 1S/C7H8OS/c8-7(2-3-7)6-1-4-9-5-6/h1,4-5,8H,2-3H2 . This indicates that the compound consists of a cyclopropane ring attached to a thiophene ring via a single bond, and an alcohol group attached to the cyclopropane ring.Physical and Chemical Properties Analysis
1-(Thiophen-3-yl)cyclopropan-1-ol is a solid compound . It has a molecular weight of 140.21 .Applications De Recherche Scientifique
Chimie médicinale
Le thiophène et ses dérivés substitués, tels que « 1-(Thiophène-3-yl)cyclopropan-1-ol », constituent une classe très importante de composés hétérocycliques qui présentent des applications intéressantes dans le domaine de la chimie médicinale . Ils auraient une large gamme de propriétés thérapeutiques avec des applications diverses en chimie médicinale .
Agent anti-inflammatoire
Des composés contenant le noyau thiophène, comme « this compound », ont été trouvés pour agir comme agents anti-inflammatoires . Cela les rend précieux dans le développement de médicaments pour traiter les affections caractérisées par une inflammation.
Propriétés antipsychotiques
Des composés à base de thiophène ont également été trouvés pour présenter des propriétés antipsychotiques . Cela suggère des applications potentielles dans le traitement des troubles psychiatriques.
Propriétés anticancéreuses
Des dérivés du thiophène ont été trouvés pour inhiber les kinases et présenter des propriétés anticancéreuses . Cela ouvre des possibilités pour leur utilisation dans le traitement du cancer.
Science des matériaux
Les dérivés du thiophène trouvent une large application dans la science des matériaux . Ils peuvent être utilisés dans le développement de nouveaux matériaux aux propriétés uniques.
Synthèse organique
Les dérivés du thiophène, tels que « this compound », sont utilisés comme intermédiaires en synthèse organique . Ils peuvent être utilisés pour construire des molécules organiques complexes, contribuant ainsi à l’avancement de la chimie organique.
Mécanisme D'action
Target of Action
The primary targets of 1-(Thiophen-3-yl)cyclopropan-1-ol are currently unknown. The compound is a synthetic thiophene derivative , and thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . .
Mode of Action
Given that it is a synthetic thiophene derivative, it may share some of the biological and physiological functions of other thiophene compounds, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities . .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities . .
Result of Action
As a synthetic thiophene derivative, it may have a range of effects depending on its specific targets and mode of action . .
Analyse Biochimique
Biochemical Properties
1-(Thiophen-3-yl)cyclopropan-1-ol plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The hydroxyl group on the cyclopropane ring allows for hydrogen bonding interactions with amino acid residues in enzyme active sites, potentially leading to enzyme inhibition or activation. Additionally, the thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins, further influencing its biochemical activity .
Cellular Effects
1-(Thiophen-3-yl)cyclopropan-1-ol affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases. This compound can alter gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, 1-(Thiophen-3-yl)cyclopropan-1-ol impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 1-(Thiophen-3-yl)cyclopropan-1-ol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The hydroxyl group on the cyclopropane ring can form hydrogen bonds with enzyme active sites, leading to competitive or non-competitive inhibition. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, stabilizing the binding complex. These interactions can result in the modulation of enzyme activity and subsequent changes in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Thiophen-3-yl)cyclopropan-1-ol change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term exposure to 1-(Thiophen-3-yl)cyclopropan-1-ol can lead to alterations in cellular function, including changes in gene expression and metabolic activity. In vitro and in vivo studies have shown that the compound’s effects can persist for extended periods, depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 1-(Thiophen-3-yl)cyclopropan-1-ol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular processes and metabolic activity. At high doses, it can cause toxic or adverse effects, such as oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
1-(Thiophen-3-yl)cyclopropan-1-ol is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The interactions with metabolic enzymes and cofactors play a crucial role in determining the compound’s overall metabolic profile .
Transport and Distribution
Within cells and tissues, 1-(Thiophen-3-yl)cyclopropan-1-ol is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions determine the compound’s bioavailability and its ability to reach target sites within the cell .
Propriétés
IUPAC Name |
1-thiophen-3-ylcyclopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c8-7(2-3-7)6-1-4-9-5-6/h1,4-5,8H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIYDUZQECECIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CSC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
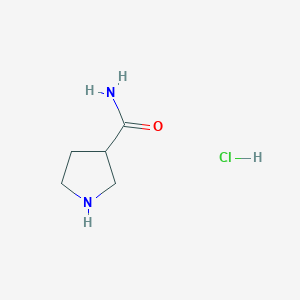
![6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1441324.png)
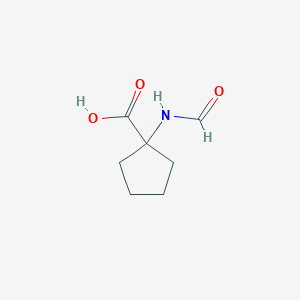
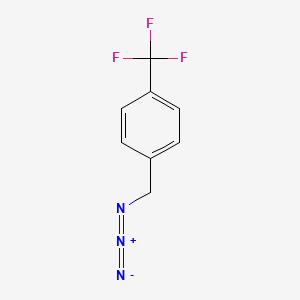
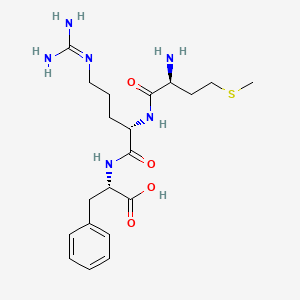


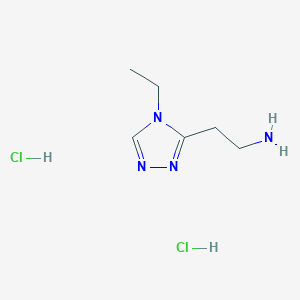
![(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B1441334.png)

![2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1441336.png)
